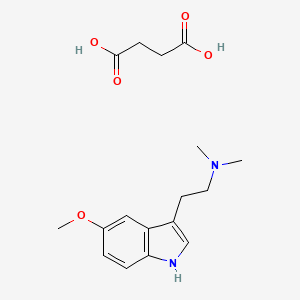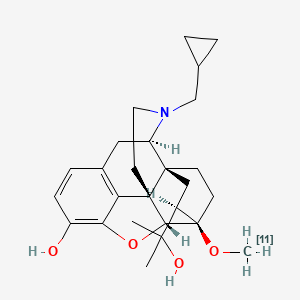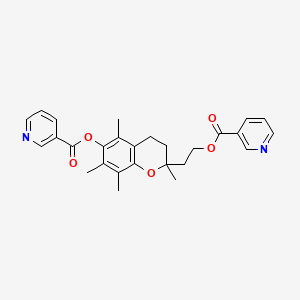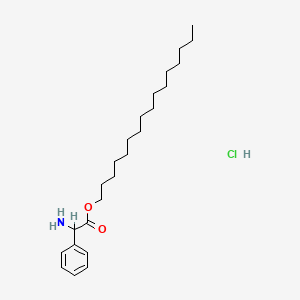
DL-2-Phenylglycine hexadecyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-2-Phenylglycine hexadecyl ester hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is a derivative of DL-2-Phenylglycine, which is an α-amino acid with a phenyl group attached to the α-carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Phenylglycine hexadecyl ester hydrochloride typically involves the esterification of DL-2-Phenylglycine with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
DL-2-Phenylglycine hexadecyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
DL-2-Phenylglycine hexadecyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of DL-2-Phenylglycine hexadecyl ester hydrochloride involves its interaction with specific molecular targets. The ester group allows it to penetrate cell membranes, where it can exert its effects on intracellular pathways. The phenyl group may interact with aromatic amino acids in proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-2-Phenylglycine: The parent compound, which lacks the ester and hydrochloride groups.
DL-2-Phenylglycine methyl ester hydrochloride: A similar ester derivative with a shorter alkyl chain.
DL-2-Phenylglycine ethyl ester hydrochloride: Another ester derivative with a slightly longer alkyl chain than the methyl ester.
Uniqueness
DL-2-Phenylglycine hexadecyl ester hydrochloride is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This long chain enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments.
Eigenschaften
CAS-Nummer |
87252-82-2 |
|---|---|
Molekularformel |
C24H42ClNO2 |
Molekulargewicht |
412.0 g/mol |
IUPAC-Name |
hexadecyl 2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C24H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27-24(26)23(25)22-19-16-15-17-20-22;/h15-17,19-20,23H,2-14,18,21,25H2,1H3;1H |
InChI-Schlüssel |
UYHFERKPYOAEHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


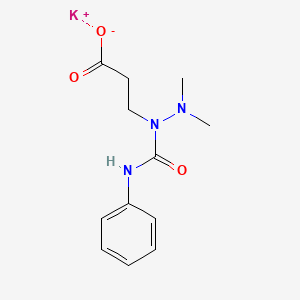
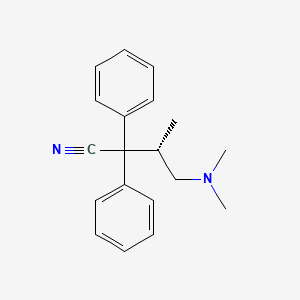

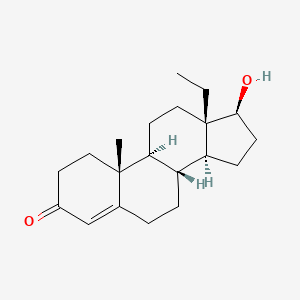

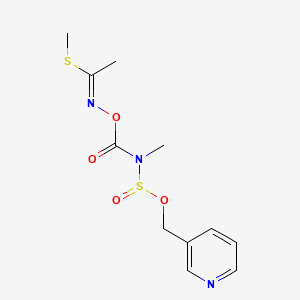

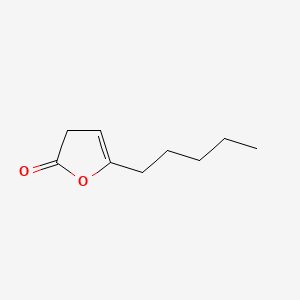
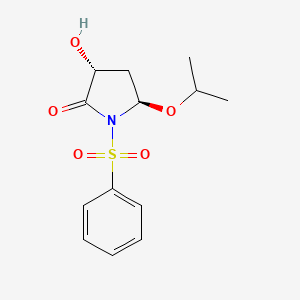
![2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate](/img/structure/B12763768.png)

